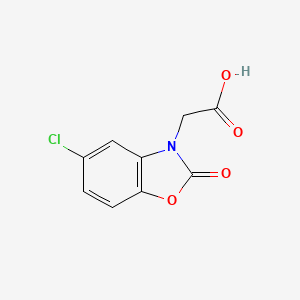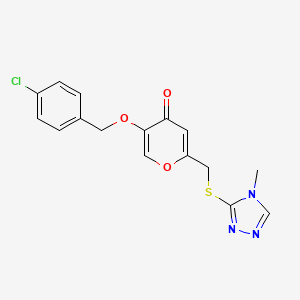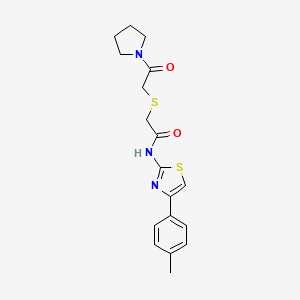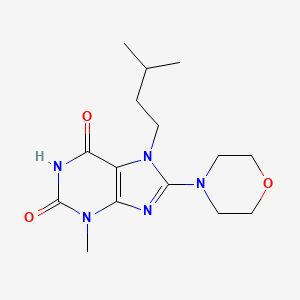
(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heparanase Inhibition and Anti-Angiogenic Properties
- Furanylthiazole acetic acid derivatives , including benzoxazol-5-yl acetic acid compounds, have been identified as inhibitors of heparanase. These compounds show anti-angiogenic properties and potential for use in in vivo models (Courtney et al., 2005).
Ulcerative Colitis Treatment
- Azo compounds and 4-aminophenylbenzoxazol-2-yl-5-acetic acid have been evaluated for their effectiveness in treating inflammatory bowel diseases, showing potential as new leads for ulcerative colitis treatment (Jilani, Shomaf, & Alzoubi, 2013).
Antimicrobial Activity
- Substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives , synthesized from a similar chemical structure, have shown potential antibacterial and antifungal activity (Chaitanya et al., 2017).
Fluorescent Chemical Sensor
- A new fluorescent compound derived from a similar chemical structure has been found to selectively determine Co2+ ions, indicating potential as a fluorescent chemical sensor (Li Rui-j, 2013).
Anticancer Evaluation
- Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl-1H-benzimidazole derivatives have shown in vitro anticancer activity on various cell lines, particularly on breast cancer cell lines (Salahuddin et al., 2014).
Antibacterial Activity of Benzoxazine Analogues
- Certain benzoxazine analogues related to this compound demonstrated good antibacterial activity against various bacterial strains (Kadian, Maste, & Bhat, 2012).
Crystal Structure and Spectroscopic Characterization
- The crystal structure and spectroscopic properties of a related compound were characterized, providing insights into its chemical behavior (Aydin et al., 2010).
Analgesic and Anti-Inflammatory Agents
- Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities , showing potency comparable to aspirin and indomethacin (Ünlü et al., 2003).
Analgesic Activity of Acetamide Derivatives
- Acetamide derivatives related to this compound have been studied for their potential analgesic properties against various types of pain stimuli (Kaplancıklı et al., 2012).
Development of Triheterocyclic Compounds
- A series of acetic acid derivatives were synthesized, leading to the creation of new triheterocyclic compounds with potential biological significance (Demirbas, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c10-5-1-2-7-6(3-5)11(4-8(12)13)9(14)15-7/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUYIEZNIDPDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)


![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)



![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)


